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molecular formula C9H7NOS B1384297 2-(1,3-Thiazol-2-yl)phenol CAS No. 83053-38-7

2-(1,3-Thiazol-2-yl)phenol

Cat. No. B1384297
M. Wt: 177.22 g/mol
InChI Key: LOGPRZMQSREDOU-UHFFFAOYSA-N
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Patent
US06130217

Procedure details

The title compound was prepared according to the method in Z. Naturforsh. 376, 877-880 (1982) or Helv. Chim. Acta 36, 886-890 (1953). o-Cyanophenol (55 mmol, 6.55 g) in EtOAc (160 mL) was treated with diethyl dithiophosphate (9.15 mL, 55 mmol) and HCl(g) was bubbled into the stirred solution at a moderate rate for about 45 min. without external cooling. After stirring at about 20° C. under N2 (g) for about 16 h., excess HCl was removed by N2 (g) sparge and saturated aqueous Na2CO3 (100 mL) was added carefully with stirring. The organic phase was separated and washed (3×) with saturated Na2CO3 until no further orange color resulted in the aqueous phases. The organic phase was dried over Na2SO4 (s) and concentrated in vacuo. An orange crystalline impurity (~3.0 g; m.p. 215° C., El-MS m/z 255) precipitated upon addition of ether and was removed by filtration. The filtrate was concentrated in vacuo and recrystallized from Et2O/hexanes to afford 2.9 g (m.p. 117° C.; GC-MS m/z 153) of the desired thioamide. This material (2.0 g, 13 mmol) was dissolved in EtOH (5 mL) and α-bromoacetaldehyde dimethyl acetal (1.55 mL, 13 mmol) was added. The mixture was refluxed under N2 (g) atmosphere for 3.5 h. and Et2O (15 mL) was added to complete the precipitation of the 2-(thiazol-2-yl)phenol as its hydrobromide salt which was recrystallized from MeOH/CHCl3 /Et2O to produce 1.55 g of pure HBr salt (LSIMS m/z 178 (MH+)). This material could be alkylated directly if an extra equivalent of base was included to neutralize the HBr, or it could be free-based by extraction from saturated aqueous NaHCO3 with Et2O followed by drying over Na2SO4 (s) and concentration of etheral phases in vacuo.
Quantity
6.55 g
Type
reactant
Reaction Step One
Name
diethyl dithiophosphate
Quantity
9.15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9])#[N:2].P([O-])(OCC)([S:12][CH2:13][CH3:14])=S.Cl>CCOC(C)=O>[S:12]1[CH:13]=[CH:14][N:2]=[C:1]1[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9]

Inputs

Step One
Name
Quantity
6.55 g
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)O
Name
diethyl dithiophosphate
Quantity
9.15 mL
Type
reactant
Smiles
P(=S)(SCC)(OCC)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
160 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring at about 20° C. under N2 (g) for about 16 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled into the stirred solution at a moderate rate for about 45 min. without external cooling
Duration
45 min
CUSTOM
Type
CUSTOM
Details
excess HCl was removed by N2 (g)
CUSTOM
Type
CUSTOM
Details
sparge
ADDITION
Type
ADDITION
Details
saturated aqueous Na2CO3 (100 mL) was added carefully
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed (3×) with saturated Na2CO3 until no further orange color
CUSTOM
Type
CUSTOM
Details
resulted in the aqueous phases
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4 (s)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
An orange crystalline impurity (~3.0 g; m.p. 215° C., El-MS m/z 255) precipitated upon addition of ether
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallized from Et2O/hexanes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
S1C(=NC=C1)C1=C(C=CC=C1)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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